Tranylcypromine hemisulfate

Description

A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)

Propriétés

IUPAC Name |

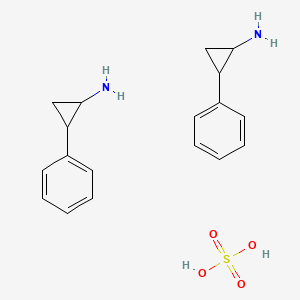

2-phenylcyclopropan-1-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPRVQDIOGQWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3548-91-2, 13492-01-8 | |

| Record name | Bis(2-phenylcyclopropylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-phenylcyclopropylammonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tranylcypromine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Pharmacodynamics and Pharmacokinetics of Oral Tranylcypromine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of oral tranylcypromine sulfate, a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1][2] The information is compiled from various scientific sources to support research and development activities.

Pharmacodynamics

The pharmacodynamic profile of tranylcypromine is primarily defined by its potent inhibition of monoamine oxidase enzymes.[2][3]

Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a slight preference for the MAO-B isoenzyme.[1][2] This inhibition is covalent and irreversible, meaning that the restoration of enzyme activity depends on the synthesis of new enzyme molecules, which can take several days to weeks.[1][2] The primary function of MAO enzymes is the metabolic degradation of monoamine neurotransmitters.[2] By inhibiting MAO-A and MAO-B, tranylcypromine prevents the breakdown of key neurotransmitters, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the central nervous system.[1][2][3][4] This potentiation of monoaminergic activity is believed to be the primary mechanism behind its antidepressant effects.[5]

References

Tranylcypromine: A Technical Whitepaper on its Historical Development, Synthesis, and Antidepressant Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antidepressant agent tranylcypromine. It details the serendipitous discovery and historical development of this potent monoamine oxidase inhibitor, from its initial synthesis as an amphetamine analog to its establishment as a therapeutic agent for treatment-resistant depression. The document outlines the chemical synthesis of tranylcypromine, presenting a detailed protocol for its preparation. Furthermore, it delves into the intricate pharmacological mechanisms of tranylcypromine, focusing on its primary action as an irreversible inhibitor of monoamine oxidase A and B, and its more recently discovered role as an inhibitor of lysine-specific demethylase 1. Key experimental data and clinical findings are summarized in structured tables for clarity and comparative analysis. Methodologies of pivotal experiments are described to provide a deeper understanding of the research that has shaped our knowledge of this complex drug. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and concise understanding of the core concepts.

Historical Development

The journey of tranylcypromine from a chemical curiosity to a powerful antidepressant is a compelling narrative of pharmacological discovery.

-

1948: Initial Synthesis: Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was first synthesized in 1948.[1] It was originally developed as a structural analog of amphetamine, with the goal of creating a novel central nervous system stimulant.[2][3]

-

Early Investigations: Initial clinical investigations in the 1950s did not focus on depression. Instead, tranylcypromine was explored as a potential nasal decongestant, a therapeutic avenue where it ultimately proved to be ineffective.[2][3][4]

-

1959: Discovery of MAOI Activity: A pivotal moment in the history of tranylcypromine occurred in 1959 with the serendipitous discovery of its potent monoamine oxidase (MAO) inhibiting properties.[1][5] This finding was significant as tranylcypromine was a non-hydrazine derivative, distinguishing it from earlier MAOIs like iproniazid and phenelzine, and suggesting a potentially more favorable safety profile.[5][6]

-

1960-1961: Introduction as an Antidepressant: Following the discovery of its MAOI activity, tranylcypromine was rapidly developed for psychiatric indications. It was introduced in the United Kingdom in 1960 and subsequently approved by the U.S. Food and Drug Administration (FDA) in 1961, marketed under the brand name Parnate.[1][5]

-

1964: Market Withdrawal and Reintroduction: The early clinical use of tranylcypromine was marred by reports of severe hypertensive crises, some of which were fatal, in patients who consumed tyramine-rich foods such as aged cheeses.[7][8] This led to its temporary withdrawal from the U.S. market in 1964. However, after the "cheese reaction" was understood and dietary restrictions were established, it was reintroduced later the same year with more stringent warnings and labeling.[1][7]

-

Decline and Resurgence: The advent of tricyclic antidepressants (TCAs) and later, selective serotonin reuptake inhibitors (SSRIs), with their more favorable side effect profiles and lack of dietary restrictions, led to a significant decline in the use of tranylcypromine.[9] However, it has maintained a crucial role in psychiatry for the treatment of severe, atypical, and treatment-resistant depression where other antidepressants have failed.[10][11][12]

-

Modern Research: LSD1 Inhibition: In recent years, research has unveiled a novel mechanism of action for tranylcypromine: the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1] This discovery has opened new avenues of investigation for tranylcypromine and its derivatives in the treatment of various cancers.[1]

Chemical Synthesis

Tranylcypromine is a synthetic compound belonging to the phenethylamine class. Its rigid cyclopropane ring is a key structural feature.

General Method of Synthesis

A common laboratory synthesis of racemic (±)-trans-2-phenylcyclopropan-1-amine starts from trans-cinnamic acid. The key steps are outlined below.

Experimental Protocol:

-

Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid:

-

Reagents and Conditions: trans-Cinnamic acid is reacted with a diazomethane solution in the presence of a copper catalyst. Alternatively, a Simmons-Smith reaction using diiodomethane and a zinc-copper couple can be employed. A more modern approach involves the reaction of ethyl diazoacetate with styrene followed by hydrolysis.[13]

-

-

Step 2: Conversion to the Acid Chloride:

-

Reagents and Conditions: The resulting trans-2-phenylcyclopropanecarboxylic acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like benzene to yield the corresponding acid chloride.[13]

-

-

Step 3: Curtius Rearrangement:

-

Reagents and Conditions: The acid chloride is reacted with sodium azide (NaN₃) to form an acyl azide.[13] This intermediate is then heated in an inert solvent (Curtius rearrangement) to produce an isocyanate.

-

-

Step 4: Hydrolysis to Tranylcypromine:

-

Reagents and Conditions: The isocyanate is hydrolyzed with a strong acid, such as hydrochloric acid, followed by neutralization with a base, such as sodium hydroxide, to yield (±)-trans-2-phenylcyclopropyl-1-amine (tranylcypromine).[13]

-

A patented method describes a synthesis route starting from a substituted aromatic ketone, proceeding through a series of reactions including substitution, copper hydrogen catalysis, and reduction with zinc or iron powder to form a tranylcypromine intermediate.[14]

Pharmacological Mechanism of Action

Tranylcypromine exerts its antidepressant effects through multiple pharmacological actions, primarily centered on the modulation of monoamine neurotransmitters.

Monoamine Oxidase Inhibition

The principal mechanism of action of tranylcypromine is the irreversible and non-selective inhibition of monoamine oxidase (MAO).[5] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of MAO:

-

MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine.

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine.

By irreversibly binding to and inactivating both MAO-A and MAO-B, tranylcypromine leads to a significant increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine in the brain.[5] This enhancement of monoaminergic neurotransmission is believed to be the primary driver of its antidepressant effects. Although it inhibits both isoforms, some evidence suggests a slight preference for MAO-B.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, tranylcypromine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][15] The inhibition of LSD1 by tranylcypromine leads to alterations in gene expression. While the clinical relevance of this action to its antidepressant effects is still under investigation, it has spurred significant research into the use of tranylcypromine and its derivatives as potential anti-cancer agents, as LSD1 is often overexpressed in various tumors.[1]

Other Pharmacological Actions

At higher therapeutic doses, tranylcypromine may also exhibit weak norepinephrine reuptake inhibition and dopamine-releasing properties, which may contribute to its stimulant-like effects.[5] It is also known to inhibit the cytochrome P450 enzyme CYP2A6.[5]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacology and clinical use of tranylcypromine.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% | [5] |

| Time to Peak Plasma Concentration | 1-2 hours | [5] |

| Elimination Half-Life | ~2.5 hours | [5] |

| Duration of MAO Inhibition | Several days to weeks | [5] |

| LSD1 Inhibition (IC₅₀) | < 2 µM | [5] |

| MAO-A Inhibition (IC₅₀) | 0.5 µM (for an alkyne-derivatized probe) | [16] |

| MAO-B Inhibition (IC₅₀) | 2.3 µM (for an alkyne-derivatized probe) | [16] |

| Usual Adult Dose | 30-60 mg/day | [17] |

Table 2: Clinical Efficacy in Treatment-Resistant Depression

| Study | Comparison | Outcome | Reference(s) |

| Nolen (1989) | Open comparison with L-5-HTP | Effective in 26 out of 45 patients | [11] |

| Nolen (1989) | Double-blind comparison with nomifensine | Superior to nomifensine | [11] |

| Meta-analysis (Ricken et al., 2017) | Placebo | Superior to placebo | [2] |

| Meta-analysis (Ricken et al., 2017) | Other antidepressants (TCAs, other MAOIs) | Equal efficacy | [2] |

Methodologies of Key Experiments

The understanding of tranylcypromine's effects has been built upon numerous preclinical and clinical studies. Below are summaries of the methodologies employed in key types of investigations.

Assessment of MAO Inhibition in Humans

-

Objective: To determine the onset, extent, and duration of MAO inhibition by tranylcypromine in healthy volunteers.

-

Methodology:

-

Subjects: A small cohort of healthy volunteers.

-

Dosing: Administration of escalating daily doses of tranylcypromine over a period of several weeks (e.g., 10, 15, 20, and 25 mg/day).

-

Measurements:

-

Urinary Tryptamine Excretion: Tryptamine is a substrate of MAO. Increased urinary excretion of tryptamine serves as a biomarker for MAO inhibition. Urine samples are collected at baseline and throughout the study for analysis.[18][19]

-

Blood Pressure Response to Tyramine: A tyramine challenge test is performed. Increasing doses of intravenous tyramine are administered to determine the dose required to produce a specific increase in systolic blood pressure. Increased sensitivity to tyramine indicates MAO-A inhibition in the gut and liver.[18]

-

Blood Pressure Response to Norepinephrine: The pressor response to intravenous norepinephrine is measured to assess for any changes in adrenergic sensitivity.[18]

-

-

Data Analysis: The dose-response curves for tyramine and norepinephrine are analyzed. The pharmacodynamic half-life of MAO inhibition is calculated based on the recovery of urinary tryptamine levels and tyramine sensitivity after discontinuation of the drug.[18]

-

Clinical Trials in Treatment-Resistant Depression

-

Objective: To evaluate the efficacy and safety of tranylcypromine in patients with major depressive disorder who have not responded to other antidepressant treatments.

-

Methodology:

-

Study Design: Typically a randomized, double-blind, controlled clinical trial.[11]

-

Participants: Adult patients diagnosed with major depressive disorder who have failed to respond to at least one (and often multiple) adequate trials of other antidepressants (e.g., SSRIs, TCAs).

-

Intervention:

-

Treatment Group: Receives tranylcypromine, with the dose titrated up to a therapeutic level (e.g., 30-60 mg/day).

-

Control Group: May receive a placebo or an active comparator (e.g., another antidepressant).[2]

-

-

Duration: The treatment period typically lasts for several weeks (e.g., 6-12 weeks).

-

Outcome Measures:

-

Primary: Change from baseline in a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HDRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

-

Secondary: Response rates (e.g., ≥50% reduction in HDRS score), remission rates (e.g., HDRS score ≤7), and measures of safety and tolerability.

-

-

Dietary and Medication Restrictions: All participants are educated on and required to adhere to a tyramine-restricted diet and avoid concomitant use of contraindicated medications.

-

Data Analysis: Statistical comparison of the change in depression scores and response/remission rates between the treatment and control groups.

-

In Vitro Assessment of LSD1 Inhibition

-

Objective: To determine the inhibitory activity of tranylcypromine against the LSD1 enzyme.

-

Methodology:

-

Enzyme Source: Recombinant human LSD1 enzyme.

-

Assay Principle: An enzyme inhibition assay is performed. A common method is a coupled-peroxidase assay where the hydrogen peroxide produced by the demethylation reaction is detected colorimetrically or fluorometrically.

-

Procedure:

-

The LSD1 enzyme is incubated with a histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).

-

Varying concentrations of tranylcypromine are added to the reaction.

-

The reaction is initiated, and the rate of product formation is measured over time.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the logarithm of the tranylcypromine concentration.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of tranylcypromine.

Experimental Workflow: Clinical Trial for Treatment-Resistant Depression

Caption: Workflow of a tranylcypromine clinical trial.

References

- 1. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trial.medpath.com [trial.medpath.com]

- 4. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A clinical trial of an antidepressant, tranylcy-promine ("Parnate") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychotropical.com [psychotropical.com]

- 9. psychotropical.com [psychotropical.com]

- 10. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tranylcypromine in depression resistant to cyclic antidepressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. patentscope.wipo.int [patentscope.wipo.int]

- 15. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tranylcypromine hemisulfate's application in fundamental neuroscience research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine hemisulfate, a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor, has long been utilized as a therapeutic agent for major depressive disorder.[1] Beyond its clinical applications, tranylcypromine serves as a critical tool in fundamental neuroscience research, enabling the interrogation of monoaminergic systems and the exploration of novel therapeutic targets. Its complex pharmacological profile, which includes the inhibition of both MAO-A and MAO-B, and more recently, the discovery of its activity as a lysine-specific demethylase 1 (LSD1) inhibitor, makes it a molecule of significant interest for studying the intricate molecular mechanisms underlying neuropsychiatric and neurodegenerative disorders.[2][3] This technical guide provides an in-depth overview of tranylcypromine's application in neuroscience research, focusing on its quantitative parameters, detailed experimental protocols, and the signaling pathways it modulates.

Core Pharmacological Data

The efficacy of tranylcypromine as a research tool is rooted in its well-characterized inhibitory activity against its primary targets. The following tables summarize key quantitative data for tranylcypromine and its enantiomers.

| Target | Inhibitor | IC50 | Ki | Species/Assay Condition | Reference |

| MAO-A | Tranylcypromine | - | - | Human recombinant | [4] |

| (E)-(+)-Tranylcypromine | - | 2.0 x 10^6 M⁻¹min⁻¹ | - | [5] | |

| MAO-B | Tranylcypromine | - | - | Human recombinant | [4] |

| (-)-Tranylcypromine | - | 5.4 µM | Suicide inhibition scheme | [5] | |

| LSD1 | Tranylcypromine | < 2 µM | 98 nM | - | [3][6] |

| GSK-LSD1 | - | - | Highly selective inhibitor for comparison | [6] |

Table 1: Inhibitory Activity of Tranylcypromine and its Enantiomers against MAO-A, MAO-B, and LSD1.

| Brain Region | Neurotransmitter/Metabolite | Treatment | Effect | Species | Reference |

| Frontal Cortex | Extracellular Serotonin (5-HT) | 0.5 mg/kg/day for 2 weeks | ~220% increase | Rat | [7] |

| BDNF | 10 mg/kg/day for 14 days | Significant increase | Rat | [8] | |

| Dorsal Raphe Nucleus | Extracellular Serotonin (5-HT) | 0.5 mg/kg/day for 2 weeks | ~220% increase | Rat | [7] |

| Various | Noradrenaline, 5-HT, Dopamine | 0.5 mg/kg/day for 28 days | Sustained increases | Rat | [9] |

| 5-HIAA, DOPAC, HVA | 0.5 mg/kg/day for 28 days | Sustained decreases | Rat | [9] |

Table 2: Dose-Response of Tranylcypromine on Neurotransmitter and Neurotrophin Levels in Rat Brain.

| Brain Region | Endocannabinoid/Receptor | Treatment | Effect | Species | Reference |

| Prefrontal Cortex | CB1 Receptor Binding Density | 10 mg/kg/day for 21 days | Increased | Rat | [10][11] |

| N-arachidonylethanolamine (anandamide) | 10 mg/kg/day for 21 days | Reduced | Rat | [10][11] | |

| 2-arachidonoylglycerol | 10 mg/kg/day for 21 days | Increased | Rat | [10][11] | |

| Hippocampus | CB1 Receptor Binding Density | 10 mg/kg/day for 21 days | Increased | Rat | [10][11] |

| N-arachidonylethanolamine (anandamide) | 10 mg/kg/day for 21 days | Reduced | Rat | [10][11] | |

| Hypothalamus | N-arachidonylethanolamine (anandamide) | 10 mg/kg/day for 21 days | Reduced | Rat | [10][11] |

Table 3: Effects of Chronic Tranylcypromine Administration on the Endocannabinoid System in Rat Brain.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently employed in tranylcypromine research.

In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Probe Construction: Fabricate concentric or side-by-side microdialysis probes with a semi-permeable membrane of a defined molecular weight cutoff.[12]

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex, dorsal raphe nucleus).[13]

-

Probe Insertion and Equilibration: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 2 µl/min) for an equilibration period of at least 120 minutes.[13][14]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[13]

-

Tranylcypromine Administration: Administer tranylcypromine (e.g., 0.5, 3, or 15 mg/kg, i.p.) and continue collecting dialysate samples to measure changes in neurotransmitter concentrations.[7]

-

Analysis: Analyze the collected dialysate for neurotransmitters and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.[13]

Electrophysiological Recording from Brain Slices

This ex vivo technique is used to study the effects of tranylcypromine on neuronal activity and synaptic transmission.

Protocol:

-

Slice Preparation: Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated aCSF.[15]

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.[16]

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell patch-clamp or extracellular field potential recordings from neurons in the target area.[17]

-

Tranylcypromine Application: After obtaining a stable baseline recording, bath-apply tranylcypromine at the desired concentration to the slice and record the resulting changes in neuronal firing, synaptic potentials, or currents.

-

Data Analysis: Analyze the electrophysiological data to determine the effects of tranylcypromine on parameters such as firing rate, membrane potential, and synaptic strength.

Forced Swim Test in Rodents

This behavioral assay is commonly used to screen for antidepressant-like activity.

Protocol:

-

Apparatus: Use a cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[18][19]

-

Acclimation: For rats, a pre-test session of 15 minutes is conducted 24 hours before the test session. For mice, the first 2 minutes of the single 6-minute session serve as an acclimation period.[19]

-

Tranylcypromine Administration: Administer tranylcypromine at the desired dose and route (e.g., intraperitoneally) at a specified time before the test.

-

Test Session: Place the animal in the water-filled cylinder. For rats, the test session is 5 minutes. For mice, the test session is 6 minutes, with the last 4 minutes typically being analyzed.[18][19]

-

Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[20]

Signaling Pathways and Experimental Workflows

Tranylcypromine's multifaceted mechanism of action impacts several key signaling pathways in the brain. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.

Caption: Irreversible Inhibition of Monoamine Oxidase by Tranylcypromine.

Caption: Inhibition of LSD1 by Tranylcypromine leading to altered gene expression.

Caption: A typical experimental workflow for investigating tranylcypromine's effects.

Conclusion

This compound remains an invaluable pharmacological tool in fundamental neuroscience research. Its well-defined actions as a potent, irreversible inhibitor of both MAO-A and MAO-B, coupled with its more recently appreciated role as an LSD1 inhibitor, provide researchers with a powerful means to manipulate key neurotransmitter systems and explore the epigenetic regulation of neuronal function. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the design and execution of rigorous studies aimed at further elucidating the complex roles of monoaminergic and epigenetic mechanisms in brain health and disease. As our understanding of the brain's intricate signaling networks continues to evolve, the utility of versatile pharmacological agents like tranylcypromine in dissecting these pathways will undoubtedly continue to be of paramount importance to the neuroscience community.

References

- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suicidal Inhibition Kinetics of MAO by Tranylcypromine Enantiomers -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 6. benchchem.com [benchchem.com]

- 7. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of the antidepressants tranylcypromine and fluoxetine on limbic cannabinoid receptor binding and endocannabinoid contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goums.ac.ir [goums.ac.ir]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

The Expanding Therapeutic Horizon of Tranylcypromine: An In-depth Technical Guide to its Off-Label Applications in Psychiatric Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine, an irreversible inhibitor of monoamine oxidase (MAO), has long been established as a potent antidepressant, particularly in treatment-resistant cases. However, a growing body of psychiatric research has begun to explore its therapeutic potential beyond major depressive disorder. This technical guide provides a comprehensive overview of the off-label uses of tranylcypromine in various psychiatric conditions, including bipolar depression, borderline personality disorder (BPD), social anxiety disorder (SAD), panic disorder (PD), and obsessive-compulsive disorder (OCD). This document synthesizes quantitative data from key clinical studies, details experimental protocols, and elucidates the underlying neurobiological mechanisms through signaling pathway diagrams to support further research and drug development in this promising area.

Core Mechanism of Action: Monoamine Oxidase Inhibition and Beyond

Tranylcypromine exerts its primary therapeutic effect through the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of key neurotransmitters in the synaptic cleft. By inhibiting their action, tranylcypromine leads to a significant increase in the synaptic availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This fundamental mechanism is believed to underpin its efficacy across a range of psychiatric disorders.

Recent research has also shed light on additional molecular targets of tranylcypromine that may contribute to its therapeutic profile. Notably, tranylcypromine has been shown to be an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[2] Furthermore, studies have indicated its ability to modulate downstream signaling pathways, including the ERK/STAT3 pathway, which is implicated in neuroinflammation and synaptic plasticity.[3]

digraph "Tranylcypromine_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

TCP [label="Tranylcypromine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MAO [label="MAO-A & MAO-B\n(Monoamine Oxidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Monoamines [label="↑ Synaptic Monoamines\n(Serotonin, Norepinephrine, Dopamine)", fillcolor="#FBBC05", fontcolor="#202124"];

LSD1 [label="LSD1\n(Lysine-Specific Demethylase 1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

ERK_STAT3 [label="ERK/STAT3 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

Neurotransmission [label="Enhanced Neurotransmission", shape=box, style=rounded];

Epigenetic_Modulation [label="Epigenetic Modulation", shape=box, style=rounded];

Neuroinflammation [label="Modulation of Neuroinflammation", shape=box, style=rounded];

Therapeutic_Effects [label="Therapeutic Effects in\nPsychiatric Disorders", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

TCP -> MAO [label="Irreversibly Inhibits"];

MAO -> Monoamines [label="Prevents Degradation of", style=dashed];

Monoamines -> Neurotransmission;

TCP -> LSD1 [label="Inhibits"];

LSD1 -> Epigenetic_Modulation;

TCP -> ERK_STAT3 [label="Modulates"];

ERK_STAT3 -> Neuroinflammation;

Neurotransmission -> Therapeutic_Effects;

Epigenetic_Modulation -> Therapeutic_Effects;

Neuroinflammation -> Therapeutic_Effects;

}

Experimental workflow for a comparative study in bipolar depression.

Borderline Personality Disorder (BPD)

The use of tranylcypromine in BPD has been investigated, with some studies suggesting benefits for affective and impulsive symptoms. One notable study was a double-blind, crossover trial involving 16 female outpatients with BPD. In this study, tranylcypromine was compared with placebo, alprazolam, carbamazepine, and trifluoperazine. Physicians rated patients as significantly improved on tranylcypromine compared to placebo.[4]

Table 2: Quantitative Data from a Tranylcypromine Study in Borderline Personality Disorder

Study N Design Comparator(s) Key Findings Cowdry & Gardner (1988)[4] 16 Double-blind, Crossover Placebo, Alprazolam, Carbamazepine, Trifluoperazine Physicians rated patients as significantly improved on tranylcypromine vs. placebo.

-

Study Design: A double-blind, placebo-controlled, crossover trial.[4]

-

Inclusion Criteria: Female outpatients with a diagnosis of BPD.[4]

-

Exclusion Criteria: Current major depressive episode.[4]

-

Dosage and Titration: Average daily dose of tranylcypromine was 40 mg. Each treatment phase lasted for six weeks.[4]

-

Outcome Measures: Physician and patient ratings of improvement.[4]

Social Anxiety Disorder (SAD) and Panic Disorder (PD)

Tranylcypromine has demonstrated efficacy in treating both social anxiety and panic symptoms. A double-blind study comparing 30 mg and 60 mg daily doses in patients with comorbid SAD and PD found that while both doses were effective in reducing panic attacks, the 60 mg dose was significantly more effective for social anxiety symptoms as measured by the Liebowitz Social Anxiety Scale (LSAS).[5] In an open-label study of 32 patients with social phobia, treatment with 40-60 mg/day of tranylcypromine resulted in marked improvement in 62% of the 29 patients who completed the trial.[6]

Table 3: Quantitative Data from Tranylcypromine Studies in SAD and PD

Study N Diagnosis Comparator(s) Tranylcypromine Dosage Key Efficacy Measures & Results Nardi et al. (2010)[5] 36 SAD & PD 30 mg vs. 60 mg 30 mg/day & 60 mg/day 60 mg dose showed a two-fold greater change in LSAS scores. Versiani et al. (1988)[6] 32 Social Phobia Open-label 40-60 mg/day 62% of completers showed marked improvement.

-

Study Design: A 12-week, double-blind, controlled comparison.[5]

-

Inclusion Criteria: Patients meeting DSM-IV criteria for both panic disorder and social anxiety disorder.[5]

-

Washout Period: A one-week no-drug washout period was implemented before randomization.[5]

-

Dosage and Titration: Patients were assigned to either a 30 mg/day or 60 mg/day dose of tranylcypromine.[5]

-

Outcome Measures: Sheehan Panic and Anticipatory Anxiety Scale for panic attacks and the Liebowitz Social Anxiety Scale (LSAS) for social anxiety symptoms.[5]

```dot

digraph "SAD_PD_Signaling" {

graph [fontname="Arial", fontsize=10, rankdir=TB, splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

TCP [label="Tranylcypromine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MAO_inhibition [label="MAO Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Monoamine_increase [label="↑ Serotonin, Norepinephrine, Dopamine", fillcolor="#FBBC05", fontcolor="#202124"];

Amygdala [label="Amygdala Modulation"];

Prefrontal_Cortex [label="Prefrontal Cortex Modulation"];

Anxiety_Reduction [label="Reduction in Anxiety Symptoms", shape=box, style=rounded];

Panic_Reduction [label="Reduction in Panic Attacks", shape=box, style=rounded];

ERK_Pathway [label="ERK Pathway Modulation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

TCP -> MAO_inhibition;

MAO_inhibition -> Monoamine_increase;

Monoamine_increase -> Amygdala;

Monoamine_increase -> Prefrontal_Cortex;

Amygdala -> Anxiety_Reduction;

Prefrontal_Cortex -> Anxiety_Reduction;

Monoamine_increase -> Panic_Reduction;

Monoamine_increase -> ERK_Pathway;

ERK_Pathway -> Anxiety_Reduction;

}

References

- 1. Methodological considerations for treatment trials for persons with borderline personality disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Efficacy of Tranylcypromine in Bipolar Depression: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. community.the-hospitalist.org [community.the-hospitalist.org]

- 5. Double-blind comparison of 30 and 60 mg tranylcypromine daily in patients with panic disorder comorbid with social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tranylcypromine in social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocols for in vivo administration of tranylcypromine in rodent models.

Application Notes and Protocols for Researchers

These application notes provide detailed protocols for the in vivo administration of tranylcypromine (TCP) in rodent models, targeting researchers, scientists, and drug development professionals. Tranylcypromine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, is a valuable tool for studying the roles of monoamines like serotonin, norepinephrine, and dopamine in various physiological and pathological processes.[1][2][3] It also exhibits off-target effects, including the inhibition of Lysine-Specific Demethylase 1 (LSD1) and modulation of neuroinflammatory pathways, which are of growing research interest.[2][4]

Pharmacological Context

Tranylcypromine's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic availability of monoamine neurotransmitters.[2][3] Due to this irreversible inhibition, its pharmacodynamic effects are long-lasting, extending for days to weeks, despite its relatively short pharmacokinetic half-life of about 2 hours.[2][5] This is a critical consideration in experimental design, particularly in washout periods and chronic dosing schedules.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the in vivo administration of tranylcypromine in rodent models.

Table 1: Tranylcypromine Dosing and Administration in Rats

| Dose | Route of Administration | Vehicle | Frequency/Duration | Rodent Strain | Key Findings | Reference |

| 0.5 mg/kg/day | Subcutaneous (s.c.) via osmotic minipump | Distilled Water | 4, 10, or 28 days | Sprague-Dawley | No effect on 5-HT2 receptor densities at any time point. | [6] |

| 0.5 mg/kg/day | Subcutaneous (s.c.) via osmotic minipump | Not specified | 28 days | Sprague-Dawley | Sustained increases in brain amines and decreases in their acid metabolites. | [7] |

| 2.5 mg/kg/day | Subcutaneous (s.c.) via osmotic minipump | Distilled Water | 4, 10, or 28 days | Sprague-Dawley | Down-regulation of 5-HT2 binding sites after 10 and 28 days. | [6] |

| 10 mg/kg | Intraperitoneal (i.p.) | 0.9% Saline | Daily for 21 days | Sprague-Dawley | Increased CB1 receptor density in the prefrontal cortex and hippocampus; reduced anandamide content in limbic regions. | [8] |

| 10 mg/kg | Oral Gavage | Tween 3% | Daily for 14 days | Not specified | Investigated effects on memory and behavior in a chronic restraint stress model. | [9] |

| 0.5, 3, and 15 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | Wistar | Dose-dependent elevation of extracellular serotonin in the frontal cortex and dorsal raphe nucleus. | [10] |

| 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 14 days | Not specified | Increased BDNF expression in the frontal cortex. | [11] |

Table 2: Tranylcypromine Dosing and Administration in Mice

| Dose | Route of Administration | Vehicle | Frequency/Duration | Mouse Strain | Key Findings | Reference |

| 3 mg/kg | Intraperitoneal (i.p.) | PBS | Daily for 3 days | Wild-type | Reduced LPS-induced microglial activation and proinflammatory cytokine levels. | [4] |

Experimental Protocols

Below are detailed methodologies for common experimental procedures involving tranylcypromine administration in rodents.

Protocol 1: Acute Intraperitoneal (i.p.) Administration in Rats

Objective: To assess the acute effects of tranylcypromine on neurochemistry or behavior.

Materials:

-

Tranylcypromine sulfate

-

Sterile 0.9% saline

-

Male Sprague-Dawley rats (250-300g)

-

Standard animal housing

-

Syringes and needles (e.g., 25-gauge)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Acclimatization: Allow rats to acclimate to the housing facility for at least one week prior to the experiment.

-

Preparation of Tranylcypromine Solution:

-

On the day of the experiment, weigh the required amount of tranylcypromine sulfate.

-

Dissolve in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, with an injection volume of 1 ml/kg, the concentration would be 10 mg/ml).

-

Ensure complete dissolution by vortexing.

-

-

Administration:

-

Gently restrain the rat.

-

Administer the tranylcypromine solution or vehicle (0.9% saline) via intraperitoneal injection.

-

-

Post-Administration Monitoring and Analysis:

-

Monitor the animals for any adverse reactions.

-

Conduct behavioral testing or collect tissue samples at the desired time points post-injection (e.g., 1-2 hours for peak plasma concentration).[2]

-

Protocol 2: Chronic Subcutaneous (s.c.) Administration in Rats via Osmotic Minipumps

Objective: To investigate the long-term effects of continuous tranylcypromine administration.

Materials:

-

Tranylcypromine sulfate

-

Sterile vehicle (e.g., distilled water or saline)

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for implantation

-

Anesthesia (e.g., isoflurane)

-

Analgesics

-

Clippers and surgical scrub

Procedure:

-

Minipump Preparation:

-

Following the manufacturer's instructions, fill the osmotic minipumps with the appropriate concentration of tranylcypromine solution or vehicle. The concentration will depend on the pump's flow rate and the desired daily dose.

-

-

Surgical Implantation:

-

Anesthetize the rat.

-

Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.

-

Make a small incision and create a subcutaneous pocket.

-

Insert the filled osmotic minipump into the pocket.

-

Close the incision with sutures or surgical staples.

-

-

Post-Surgical Care:

-

Administer analgesics as per approved animal care protocols.

-

Monitor the animal's recovery and the surgical site for signs of infection.

-

-

Experimental Period:

-

The pumps will deliver the drug continuously for the specified duration (e.g., 28 days).

-

At the end of the treatment period, euthanize the animals and collect tissues for analysis.

-

Visualizations

Signaling Pathways

Caption: Primary and off-target mechanisms of Tranylcypromine action.

Experimental Workflow

Caption: General workflow for in vivo tranylcypromine studies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 4. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining Appropriate Tranylcypromine Dosage for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (TCP) is a well-established pharmaceutical agent primarily known as a non-selective, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B). Its clinical application has predominantly been in the treatment of major depressive disorder. However, emerging research has unveiled its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification and epigenetic regulation.[1][2] This dual functionality has spurred significant interest in repurposing tranylcypromine for oncological applications, as LSD1 is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation, migration, and invasion.[1][2]

These application notes provide a comprehensive guide for researchers to determine the appropriate dosage of tranylcypromine for in vitro cell culture experiments. The protocols outlined below will enable the assessment of its cytotoxic effects and its impact on specific molecular targets.

Data Presentation: Tranylcypromine Activity in Cell Culture

The effective concentration of tranylcypromine can vary significantly depending on the cell type and the biological endpoint being measured (e.g., enzyme inhibition vs. cell viability). The following tables summarize key quantitative data from published studies.

Table 1: Enzyme Inhibitory Activity of Tranylcypromine

| Target Enzyme | IC50 Value (µM) | Source |

| Monoamine Oxidase A (MAO-A) | 2.3 | |

| Monoamine Oxidase B (MAO-B) | 0.95 |

Table 2: Effective Concentrations of Tranylcypromine on Cell Viability/Proliferation

| Cell Line | Cell Type | Assay | Concentration | Exposure Time | Observed Effect | Source |

| BV2 | Mouse Microglia | MTT | Up to 50 µM | 24 hours | No significant cytotoxicity. 5 µM used for subsequent experiments. | [3] |

| Acute Myeloid Leukemia (AML) Cells | Human Leukemia | Cell Viability Assay | 0.1 µM and 1 µM | 24 hours | Significant decrease in cell viability. | [4] |

| LNCaP-LN3 | Human Prostate Cancer | WST-1 | 0.5, 1, 1.5, 2 mM | 24 hours | Increased cellular proliferation. | [5] |

| Rat Cortical Neurons | Rat Primary Neurons | MTT | 0.1 µM and 1 µM | 24 hours | Increased cell viability after oxygen-glucose deprivation. | [6] |

Note: The significant variability in effective concentrations across different cell lines underscores the critical need for researchers to perform dose-response experiments for their specific cell model.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of tranylcypromine on the viability of a chosen cell line.

Materials:

-

Tranylcypromine (powder)

-

Appropriate solvent for TCP (e.g., DMSO, sterile water)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Adherent or suspension cells of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

-

For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium on the day of the experiment.

-

-

Tranylcypromine Preparation and Treatment:

-

Prepare a stock solution of tranylcypromine (e.g., 100 mM in DMSO).

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 500, 1000 µM). It is advisable to perform a wide range of concentrations in the initial experiment.

-

Include a vehicle control (medium with the same concentration of solvent used for the highest TCP dose).

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of tranylcypromine. For suspension cells, add the concentrated drug solution in a small volume to each well.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After incubation, carefully remove the medium (for adherent cells) and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

-

Mix gently by pipetting or using a plate shaker to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the tranylcypromine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis of Histone H3 Lysine 4 Dimethylation (H3K4me2)

This protocol describes how to assess the effect of tranylcypromine on the levels of H3K4me2, a direct target of LSD1.

Materials:

-

Cells treated with tranylcypromine (from a dose-response or time-course experiment)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3K4me2

-

Rabbit or Mouse anti-Total Histone H3 (as a loading control)

-

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Following treatment with the desired concentrations of tranylcypromine for the chosen duration, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

-

Quantify the band intensities using densitometry software and normalize the H3K4me2 signal to the total Histone H3 signal.

-

Mandatory Visualizations

Caption: Experimental workflow for determining tranylcypromine dosage.

Caption: Tranylcypromine's inhibition of the LSD1 signaling pathway.

Caption: Proposed pathway for tranylcypromine's anti-neuroinflammatory effects in BV2 cells.

References

- 1. Facebook [cancer.gov]

- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols for the Quantification of Tranylcypromine in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of tranylcypromine in brain tissue, a critical aspect of neuropharmacology and drug development research. The protocols described herein are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and selectivity for the accurate determination of tranylcypromine concentrations in a complex biological matrix.

Introduction

Tranylcypromine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder. Understanding its distribution and concentration in the brain is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing target engagement, and optimizing therapeutic strategies. The analytical methods detailed below provide robust frameworks for researchers to quantify tranylcypromine in preclinical and clinical brain tissue samples.

Signaling Pathway of Tranylcypromine

Tranylcypromine exerts its therapeutic effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking MAO-A and MAO-B, tranylcypromine increases the synaptic availability of these monoamines, thereby alleviating depressive symptoms.

Caption: Mechanism of action of Tranylcypromine.

Quantitative Data Summary

The following table summarizes validation parameters for the quantification of tranylcypromine and other relevant analytes in biological matrices. Direct comparative data for tranylcypromine in brain tissue is limited; therefore, data from various matrices are presented to provide a comprehensive overview of achievable analytical performance.

| Analytical Method | Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |

| GC-MS | Tranylcypromine | Blood, Urine, Tissues | Not Specified | Not Specified | [1] |

| LC-MS/MS | Tigecycline | Rat Brain | 150 | 83.6 | [2] |

| LC-MS/MS | Various Drugs | Mouse Brain Homogenate | 1-200 nM | Not Specified | |

| LC-MS/MS | 18 Antidepressants | Whole Blood | 2.5 | Not Specified | |

| LC-MS/MS | 39 Drugs of Abuse | Cerebrospinal Fluid | 0.05 - 5 | Not Specified | |

| LC-MS/MS | Donepezil | Rat Plasma | 0.5 | 98.5 - 106.8 | |

| LC-MS/MS | Fluoxetine | Human Plasma | 0.20 | 63.04 - 79.39 |

Experimental Protocols

A generalized workflow for the quantification of tranylcypromine in brain tissue is presented below. This can be adapted for either GC-MS or LC-MS/MS analysis.

Caption: General experimental workflow.

Protocol 1: Brain Tissue Homogenization

This protocol is a general procedure for the preparation of brain tissue homogenate.

Materials and Reagents:

-

Frozen brain tissue

-

Ice-cold homogenization buffer (e.g., 0.25 M sucrose solution)[3]

-

Homogenizer (e.g., Omni-Mixer or bead-based homogenizer like the Bullet Blender)[3][4]

-

Centrifuge capable of reaching >12,000 x g and maintaining 4°C

-

Microcentrifuge tubes

Procedure:

-

Weigh the frozen brain tissue sample.

-

Thaw the tissue sufficiently to allow for slicing into smaller pieces.

-

Place the tissue into a pre-chilled homogenization tube.

-

Add a specific volume of ice-cold homogenization buffer (a common ratio is 1:9 or 1:4 tissue weight to buffer volume).

-

Homogenize the tissue. For a programmable homogenizer, settings such as 4000 rpm for multiple short bursts (e.g., 6 x 30 seconds) on ice are recommended to prevent sample degradation[3]. For bead-based homogenizers, follow the manufacturer's protocol.

-

Centrifuge the homogenate at a high speed (e.g., 12,000-20,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (brain homogenate) for subsequent extraction.

Protocol 2: Liquid-Liquid Extraction (LLE) of Tranylcypromine

This protocol describes a general liquid-liquid extraction procedure to isolate tranylcypromine from the brain homogenate.

Materials and Reagents:

-

Brain homogenate (from Protocol 1)

-

Internal Standard (IS) solution (e.g., a deuterated analog of tranylcypromine)

-

Organic extraction solvent (e.g., ethyl acetate, tert-butyl methyl ether)

-

Aqueous solution for pH adjustment (e.g., sodium hydroxide to make the sample alkaline)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase for LC-MS/MS)

Procedure:

-

Pipette a known volume of brain homogenate into a clean tube.

-

Add a known amount of the internal standard solution.

-

Adjust the pH of the homogenate to an alkaline condition (e.g., pH > 9) to ensure tranylcypromine is in its free base form.

-

Add a volume of the organic extraction solvent (e.g., 3-5 times the volume of the homogenate).

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer containing the extracted tranylcypromine to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in a small, precise volume of the reconstitution solvent.

-

The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 3: GC-MS Analysis with Derivatization

This protocol is based on methods that require derivatization to improve the chromatographic properties and sensitivity of tranylcypromine for GC-MS analysis.[1][5]

Materials and Reagents:

-

Reconstituted sample extract (from Protocol 2)

-

Derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)-prolyl chloride or pentafluoroproprionic anhydride (PFPA))[1][5]

-

Anhydrous solvent for derivatization (e.g., acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Procedure:

-

To the dried extract from the LLE step, add the derivatizing agent dissolved in an anhydrous solvent.

-

Incubate the reaction mixture at a specific temperature and for a set time to allow for complete derivatization (e.g., 60°C for 30 minutes).

-

After derivatization, evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized tranylcypromine and the internal standard.

-

Protocol 4: LC-MS/MS Analysis

This protocol provides a general framework for the direct analysis of tranylcypromine by LC-MS/MS, which typically does not require derivatization.

Materials and Reagents:

-

Reconstituted sample extract (from Protocol 2)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid)

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with an additive (e.g., 0.1% formic acid)

Procedure:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30 - 40°C

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for tranylcypromine and its internal standard. These transitions should be optimized by direct infusion of the analytes.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the quantification of tranylcypromine in brain tissue. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, desired sensitivity, and sample throughput. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and reliable results. These analytical techniques are invaluable tools for advancing our understanding of the neuropharmacology of tranylcypromine and for the development of novel therapeutics for neurological disorders.

References

- 1. The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tigecycline in rat brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tranylcypromine in Animal Models of Treatment-Resistant Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tranylcypromine (TCP), a monoamine oxidase inhibitor, in preclinical animal models of treatment-resistant depression (TRD). The following sections detail established experimental protocols, summarize quantitative data on the behavioral effects of TCP, and illustrate the key signaling pathways implicated in its mechanism of action.

Introduction to Tranylcypromine and Treatment-Resistant Depression Models

Treatment-resistant depression is a significant clinical challenge, affecting a substantial portion of individuals with major depressive disorder. To develop more effective therapeutic strategies, robust animal models that mimic the treatment-refractory nature of this condition are essential. Tranylcypromine, an irreversible and non-selective inhibitor of both monoamine oxidase A and B (MAO-A and MAO-B), has shown efficacy in some cases of human TRD.[1][2] Its application in animal models allows for the investigation of its neurobiological mechanisms and the identification of potential biomarkers for treatment response.

Commonly used animal models to study TRD include:

-

Chronic Unpredictable Mild Stress (CUMS): This model induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of mild and unpredictable stressors over several weeks. Animals subjected to CUMS often show a blunted response to conventional antidepressants.

-

Flinders Sensitive Line (FSL) Rats: This genetically selected rat strain exhibits a depressive-like phenotype, including increased immobility in the forced swim test, and is known to be less responsive to acute antidepressant treatment, making it a suitable model for studying TRD.[3][4]

-

Chronic Restraint Stress (CRS): Prolonged periods of immobilization can induce depressive-like behaviors and neurobiological changes that are often resistant to standard antidepressant therapies.[5][6]

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: Administration of LPS, a component of bacterial cell walls, triggers a neuroinflammatory response that can lead to depressive-like behaviors, which in some instances are not reversed by conventional antidepressants.

Quantitative Data on Tranylcypromine Efficacy

The following tables summarize the quantitative effects of tranylcypromine administration in various behavioral tests across different animal models of depression.

| Animal Model | Species | Treatment Protocol | Behavioral Test | Results |

| Chronic Restraint Stress (CRS) | Rat | 10 mg/kg TCP, gavage, 14 days | Forced Swim Test (FST) | Improved swimming and immobility times compared to stressed animals.[5][6] |

| Chronic Restraint Stress (CRS) | Rat | 10 mg/kg TCP, gavage, 14 days | Sucrose Preference Test (SPT) | Significantly decreased relative sucrose preference compared to non-stressed controls.[5][7] |

Note: The unexpected decrease in sucrose preference in the CRS model with TCP treatment highlights the complexity of behavioral pharmacology and warrants further investigation. It may be related to TCP's known side effects on appetite or other factors.

Experimental Protocols

Chronic Restraint Stress (CRS) Model and Tranylcypromine Treatment

Objective: To induce a depressive-like state in rats using chronic restraint stress and assess the therapeutic effects of tranylcypromine.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

Restraint devices (e.g., plastic restrainers)

-

Tranylcypromine hydrochloride

-

Vehicle (e.g., saline or distilled water)

-

Gavage needles

-

Apparatus for behavioral testing (Forced Swim Test, Sucrose Preference Test)

Protocol:

-

Acclimation: House rats individually for at least one week before the start of the experiment with ad libitum access to food and water.

-

Chronic Restraint Stress Procedure:

-

Immobilize rats in the restraint devices for a period of 4 hours daily for 14 consecutive days.[6]

-

Ensure proper ventilation and monitor animals for any signs of distress.

-

The control group should be handled daily without being placed in the restrainers.

-

-

Tranylcypromine Administration:

-

Prepare a solution of tranylcypromine in the chosen vehicle.

-

Administer tranylcypromine (10 mg/kg) or vehicle via oral gavage daily for the 14 days of the stress protocol.[6]

-

-

Behavioral Testing:

-

Forced Swim Test (FST):

-

On day 15, place each rat individually in a cylindrical tank (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm for a 15-minute pre-test session.

-

24 hours later, return the rat to the tank for a 5-minute test session.

-

Record the duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behavior.

-

-

Sucrose Preference Test (SPT):

-

Following the stress and treatment period, habituate the rats to two bottles of water in their home cage for 24 hours.

-

Replace one water bottle with a 1% sucrose solution for the next 24 hours.

-

Measure the consumption of both water and sucrose solution to calculate the sucrose preference percentage: (Sucrose intake / (Sucrose intake + Water intake)) x 100.

-

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To induce a depressive-like state through neuroinflammation and evaluate the anti-inflammatory and behavioral effects of tranylcypromine.

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

Tranylcypromine hydrochloride

-

Phosphate-buffered saline (PBS)

-

Apparatus for behavioral testing

Protocol:

-

Acclimation: House mice in groups for at least one week prior to the experiment.

-

Tranylcypromine Administration:

-

Administer tranylcypromine (3 mg/kg) or PBS via intraperitoneal (i.p.) injection daily for 3 days.

-

-

LPS Administration:

-

On the third day, 30 minutes after the final TCP or PBS injection, administer LPS (10 mg/kg, i.p.) or PBS.

-

-

Behavioral and Molecular Analysis:

-

Conduct behavioral tests (e.g., Forced Swim Test, Sucrose Preference Test) 24 hours after the LPS injection.

-

Signaling Pathways and Mechanisms of Action

Tranylcypromine's primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B, leading to an increase in the synaptic availability of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine).[1][8][9] However, its efficacy in treatment-resistant depression likely involves a more complex interplay of downstream signaling pathways.

dot

References

- 1. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Flinders Sensitive Line rat: a selectively bred putative animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]